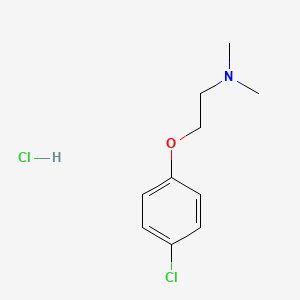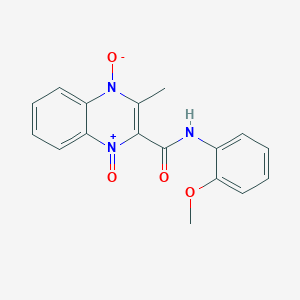![molecular formula C20H24N4O4S B12008197 ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)
ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle est un composé organique complexe de formule moléculaire C20H24N4O4S. Il est un dérivé de la purine, un composé organique aromatique hétérocyclique, et présente un groupe acétate sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle implique généralement plusieurs étapesLes conditions réactionnelles nécessitent souvent l’utilisation d’acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés en continu. Ces méthodes sont conçues pour optimiser les conditions réactionnelles, minimiser les déchets et garantir une qualité de produit constante. L’utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est également courante dans les milieux industriels pour atteindre les niveaux de pureté requis .
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène, souvent à l’aide d’oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène, généralement à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases, les oxydants et les réducteurs. Les conditions réactionnelles peuvent varier considérablement, de la température ambiante aux températures élevées, et peuvent nécessiter des atmosphères inertes ou des solvants spécifiques pour obtenir les résultats souhaités .
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des thiols ou des alcools. Les réactions de substitution peuvent donner lieu à une large gamme de dérivés, en fonction de la nature du substituant introduit .
Applications de recherche scientifique
L’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle a plusieurs applications de recherche scientifique :
Chimie : il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Applications De Recherche Scientifique
Ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
Le mécanisme d’action de l’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires à l’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle comprennent :
- Acétate de {[1,3-diméthyl-7-(2-méthyl-2-propényl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle
- Acétate de {[1,3-diméthyl-7-(3-méthylbenzyl)-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle
- Acétate de {[7-(2-hydroxyéthyl)-1,3-diméthyl-2,6-dioxo-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle .
Unicité
Ce qui distingue l’acétate de {[1,3-diméthyl-2,6-dioxo-7-(3-phénylpropyl)-2,3,6,7-tétrahydro-1H-purin-8-yl]sulfanyl}éthyle, c’est sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques spécifiques. La présence du groupe phénylpropyle et du groupement acétate sulfanyl peut influencer sa réactivité et ses interactions avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C20H24N4O4S |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
ethyl 2-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C20H24N4O4S/c1-4-28-15(25)13-29-19-21-17-16(18(26)23(3)20(27)22(17)2)24(19)12-8-11-14-9-6-5-7-10-14/h5-7,9-10H,4,8,11-13H2,1-3H3 |
Clé InChI |
VFJJIAJPCNZEDB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12008128.png)


![4-Methyl-2-[(4-methylanilino)methyl]aniline](/img/structure/B12008144.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12008151.png)



![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)

![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)

